molecular formula C22H23NO2 B3915908 2-(benzylamino)-1-(4-methoxyphenyl)-1-phenylethanol

2-(benzylamino)-1-(4-methoxyphenyl)-1-phenylethanol

Cat. No.: B3915908
M. Wt: 333.4 g/mol
InChI Key: XXJMRCSHZFLZPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylamino)-1-(4-methoxyphenyl)-1-phenylethanol is an organic compound characterized by its complex structure, which includes benzylamino, methoxyphenyl, and phenylethanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-1-(4-methoxyphenyl)-1-phenylethanol typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with phenylacetaldehyde under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-1-(4-methoxyphenyl)-1-phenylethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(benzylamino)-1-(4-methoxyphenyl)-1-phenylethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-1-(4-methoxyphenyl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylamino)-1-phenylethanol
  • 1-(4-methoxyphenyl)-2-phenylethanol
  • Benzylamine derivatives

Uniqueness

2-(benzylamino)-1-(4-methoxyphenyl)-1-phenylethanol is unique due to the presence of both benzylamino and methoxyphenyl groups, which confer distinct chemical and biological properties

This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Further research and development may uncover additional uses and benefits of this intriguing compound.

Properties

IUPAC Name

2-(benzylamino)-1-(4-methoxyphenyl)-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-25-21-14-12-20(13-15-21)22(24,19-10-6-3-7-11-19)17-23-16-18-8-4-2-5-9-18/h2-15,23-24H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJMRCSHZFLZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNCC2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylamino)-1-(4-methoxyphenyl)-1-phenylethanol
Reactant of Route 2
Reactant of Route 2
2-(benzylamino)-1-(4-methoxyphenyl)-1-phenylethanol
Reactant of Route 3
2-(benzylamino)-1-(4-methoxyphenyl)-1-phenylethanol
Reactant of Route 4
Reactant of Route 4
2-(benzylamino)-1-(4-methoxyphenyl)-1-phenylethanol
Reactant of Route 5
2-(benzylamino)-1-(4-methoxyphenyl)-1-phenylethanol
Reactant of Route 6
2-(benzylamino)-1-(4-methoxyphenyl)-1-phenylethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.